molecular formula C14H10Cl2OS B3167541 (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 92153-05-4

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B3167541
CAS No.: 92153-05-4
M. Wt: 297.2 g/mol
InChI Key: QJGXAQCRLAOYPE-FNORWQNLSA-N
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Description

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (CAS 92153-05-4) is a high-purity chalcone derivative of significant interest in medicinal chemistry and materials science research. With a molecular formula of C14H10Cl2OS and a molecular weight of 297.2 g/mol, this compound features the classic α,β-unsaturated ketone bridge, a useful synthon for constructing various biodynamic cyclic derivatives . Chalcones are recognized for a diverse array of pharmacological activities, which include antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties . Some chalcone derivatives have been shown to prevent the polymerization of tubulin, acting as antimitotic agents, while others are investigated for their DNA-binding capabilities, which can disrupt replication and inhibit the growth of tumor cells . The compound's structure, characterized by a conjugated system linking a 3,4-dichlorophenyl ring to a 5-methylthiophene ring, is central to its function and interaction with biological targets. This product is offered for research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safety guidelines, as the compound may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2OS/c1-9-2-4-11(18-9)5-7-14(17)10-3-6-12(15)13(16)8-10/h2-8H,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGXAQCRLAOYPE-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 5-methyl-2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural and Substituent Variations

Chalcone derivatives differ primarily in aryl/heteroaryl substituents, which modulate physicochemical and electronic properties. Key examples include:

Compound Name (Structure) Molecular Formula Substituents (Ar/R) Melting Point (°C) Key Interactions/Features Reference ID
(E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one C₁₃H₈Cl₂O₂ 3,4-Dichlorophenyl / Furan-2-yl 172 C=O (1649 cm⁻¹), C=C (1581 cm⁻¹)
(E)-1-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one C₁₃H₉Cl₂NO 3,4-Dichlorophenyl / Pyrrole-2-yl 238 C=N (1581 cm⁻¹), N-H (3233 cm⁻¹)
AGEFUQ: (E)-1-(2-Hydroxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one C₁₄H₁₂O₂S 2-Hydroxyphenyl / 5-Methylthiophen-2-yl Not reported O–H···O, C–H···O/S intramolecular bonds
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one C₁₇H₁₅FO₃ 3,4-Dimethoxyphenyl / 4-Fluorophenyl Not reported Dihedral angle: 7.14°–56.26°
(2E)-1-(Anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one C₂₃H₁₄Cl₂O Anthracen-9-yl / 3,4-Dichlorophenyl Not reported HOMO-LUMO gap: 3.42 eV (DFT/B3LYP)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) lower electron density, enhancing electrophilicity and intermolecular interactions (e.g., halogen bonding) .
  • Electron-donating groups (e.g., methyl, methoxy) increase conjugation, reducing HOMO-LUMO gaps and improving charge transfer .
  • Heteroaryl substituents (thiophene, furan) introduce sulfur/oxygen atoms, influencing packing via S···π or O–H···O interactions .

Spectroscopic and Computational Comparisons

FTIR and NMR Trends
  • C=O Stretching: Ranges from 1649–1656 cm⁻¹ in dichlorophenyl chalcones, slightly higher than non-chlorinated analogs due to inductive effects .
  • C=C Stretching : Observed at 1512–1581 cm⁻¹ , with shifts dependent on substituent conjugation .
  • ¹H-NMR: The enone proton (J = 17 Hz) appears as a doublet near δ 7.20–7.72 ppm, consistent across derivatives .
HOMO-LUMO and Charge Transfer
  • Mary et al. () : A dichlorophenyl-trimethoxyphenyl chalcone exhibited a HOMO-LUMO gap of 3.85 eV (B3LYP/6-31G), correlating with high kinetic stability .
  • Dongare et al. () : An anthracene-dichlorophenyl derivative showed a reduced gap (3.42 eV ), enhancing intramolecular charge transfer .
  • Substituent Impact : Electron-donating groups (e.g., methylthiophene) likely further reduce the gap compared to electron-withdrawing substituents .

Crystallographic and Hirshfeld Surface Analysis

  • Dihedral Angles : In fluorophenyl derivatives, dihedral angles between aryl rings range from 7.14° to 56.26° , indicating variable planarity . AGEFUQ’s 5-methylthiophene substituent likely increases planarity, promoting π-stacking .
  • Intermolecular Interactions :
    • Halogen bonding (Cl···Cl, Cl···O) dominates in dichlorophenyl derivatives, contributing to 15–20% of Hirshfeld surfaces .
    • AGEFUQ exhibits O–H···O hydrogen bonds (40–45% surface contribution) and C–H···S contacts (8–10%) .

Biological Activity

The compound (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H10Cl2OSC_{14}H_{10}Cl_{2}OS, with a molecular weight of 281.1 g/mol. The structure features a conjugated system that includes both a dichlorophenyl and a methylthiophenyl substituent, which are critical for its biological activity.

PropertyDetails
IUPAC Name This compound
Molecular Formula C14H10Cl2OS
Molecular Weight 281.1 g/mol
CAS Number 556048-70-5

Antimicrobial Properties

Research indicates that chalcone derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, suggesting that this compound could possess similar properties. The presence of the dichlorophenyl group is believed to enhance this activity due to its electron-withdrawing effects, which may increase the compound's reactivity towards microbial targets .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as the MAPK/ERK pathway .

Anti-inflammatory Effects

Chalcone derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models . This property makes it a candidate for further investigation in inflammatory disease models.

The biological activities of this compound are linked to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptor Interaction : It could modulate receptor activity related to inflammation and immune response.

Further studies are needed to elucidate the precise mechanisms at a molecular level.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity Study : A comparative analysis showed that similar chalcone derivatives exhibited IC50 values ranging from 15 µg/mL to 50 µg/mL against various pathogens .
  • Anticancer Evaluation : In a study involving breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of approximately 20 µM, indicating significant cytotoxicity .
  • Inflammatory Response Assessment : The compound was tested in an LPS-induced inflammation model where it significantly reduced TNF-alpha levels by 40% compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2E)-1-(3,4-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, and how can stereochemical purity (E-configuration) be ensured?

  • Methodology : Claisen-Schmidt condensation is widely used for α,β-unsaturated ketones. React 3,4-dichloroacetophenone with 5-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol). To ensure stereochemical control (E-configuration), monitor reaction kinetics via UV-Vis spectroscopy to track enol-keto tautomerism and confirm geometry using single-crystal XRD or NOESY NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?

  • Key Techniques :

  • FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and C=C (enone) at ~1600 cm⁻¹.
  • 1H NMR : Look for coupling constants (J = 12–16 Hz for trans-alkene protons) to distinguish E/Z isomers.
  • HR-MS : Validate molecular ion peaks and isotopic patterns (Cl atoms).
    • Ambiguities : Overlapping aromatic proton signals in NMR can be resolved via 2D-COSY or HSQC. Discrepancies in λmax (UV-Vis) vs. DFT-predicted values may arise from solvent polarity effects .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Analysis : Single-crystal XRD reveals intermolecular interactions (e.g., C–H···O, π–π stacking) that affect solubility and melting point. For example, planar enone systems with strong π-stacking may exhibit reduced solubility in nonpolar solvents .

Advanced Research Questions

Q. What computational strategies (DFT, MD) are suitable for modeling the electronic structure and reactivity of this compound?

  • DFT Workflow :

Optimize geometry using B3LYP/6-311+G(d,p).

Calculate HOMO-LUMO energies to predict electrophilicity (ω) and nucleophilic attack sites.

Compare theoretical vs. experimental UV-Vis spectra (TD-DFT) to validate excited-state transitions.

  • Note : Global reactivity descriptors (chemical hardness, electrophilicity index) should align with experimental observations of redox behavior .

Q. How do structural modifications (e.g., substituents on thiophene or dichlorophenyl rings) alter bioactivity?

  • SAR Insights :

  • Thiophene modification : Electron-donating groups (e.g., methyl at 5-position) enhance π-conjugation, increasing charge-transfer interactions with biological targets.
  • Dichlorophenyl substitution : Meta/para-Cl positions improve lipophilicity and membrane permeability but may sterically hinder target binding.
    • Validation : Compare antimicrobial IC50 values of analogs with varying substituents .

Q. What experimental and computational approaches resolve contradictions in reported antimicrobial activity data?

  • Case Study : If MIC values vary across studies, perform:

  • Dose-response assays under standardized conditions (e.g., CLSI guidelines).
  • Molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase).
  • Resazurin-based viability assays to distinguish static vs. cidal effects .

Q. How can solvent effects and protonation states be controlled in photophysical studies of this compound?

  • Protocol :

  • Use solvents with varying polarity (cyclohexane → DMSO) to study solvatochromism.
  • Adjust pH to stabilize enol or keto forms, monitored via UV-Vis and <sup>13</sup>C NMR.
  • Compare experimental λmax with TD-DFT calculations incorporating solvent models (e.g., PCM) .

Methodological Considerations Table

Parameter Recommended Technique Key Validation Step
Stereochemical puritySingle-crystal XRDCompare torsion angles (C1–C2–C3–C4) with DFT
Electronic transitionsTD-DFT with solvent correctionMatch calculated λmax to experimental UV-Vis ±5 nm
BioactivityResazurin microplate assayNormalize data to positive/negative controls
SolubilityHansen solubility parametersCompare predicted vs. experimental logP values

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

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